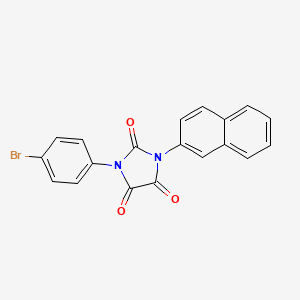
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-naphthalenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-Dihydro-1,4-benzodioxin-6-yl) compounds are a class of organic compounds that contain a benzodioxin ring attached to an amine group . They are often used in the synthesis of various pharmaceuticals due to their biological activities .
Synthesis Analysis
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl) compounds often involves complex chemical processes. For instance, the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine and benzenesulfonyl chloride under dynamic pH control using aqueous Na2CO3 has been reported .Molecular Structure Analysis
The molecular structure of these compounds is crucial for understanding their chemical behavior and potential applications. Techniques such as IR, 1H NMR, 13C NMR, and EI-MS spectroscopy are often used to determine their structures .Chemical Reactions Analysis
These compounds participate in various chemical reactions, highlighting their versatile chemical properties. For example, Rh (III)-catalyzed chemodivergent annulations have been explored, showing the reactivity of such compounds under different conditions.Physical And Chemical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, are crucial for the practical application of these compounds. Techniques like single crystal X-ray diffraction and DFT calculations provide insights into the physical characteristics of these compounds.Wissenschaftliche Forschungsanwendungen
Protein Kinase Inhibition
Research has identified naphthalenesulfonamides as potent inhibitors of protein kinases. These compounds, including similar structures to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-naphthalenesulfonamide, have been found to inhibit cAMP-dependent, cGMP-dependent, and Ca2+-phospholipid-dependent protein kinases. The inhibition of these kinases suggests potential applications in regulating signal transduction processes that are critical in various cellular functions (Hidaka et al., 1984).
Environmental Monitoring
Naphthalenesulfonates, closely related to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-naphthalenesulfonamide, have been studied for their presence and impact in industrial effluents. Their highly water-soluble nature makes them prevalent in the chemical, pharmaceutical, and textile industries, indicating the need for monitoring their concentrations in wastewater to assess environmental impact (Alonso et al., 1999).
Antileishmanial and Trypanocidal Activity
Some N-benzene and N-naphthalenesulfonamide derivatives have been explored for their in vitro and in vivo antileishmanial and trypanocidal activities. These studies indicate that certain sulfonamides could serve as a basis for developing new treatments against parasitic infections such as Leishmaniasis and Chagas disease (Galiana‐Roselló et al., 2013).
Fluorescence Sensing and Intracellular Imaging
A naphthalene-based sulfonamide Schiff base has been identified as a fluorescent turn-on probe for the selective detection of Al3+ ions in an aqueous system. This application is significant for biological and environmental monitoring, where the detection and imaging of specific metal ions are crucial (Mondal et al., 2015).
Wirkmechanismus
While the specific mechanism of action for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-naphthalenesulfonamide is not known, similar compounds are known to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties by activating certain pathways.
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4S/c20-24(21,16-7-5-13-3-1-2-4-14(13)11-16)19-15-6-8-17-18(12-15)23-10-9-22-17/h1-8,11-12,19H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFWZLKEXGGIAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)naphthalene-2-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-hydroxy-3-methylbutyl)-N-[(5-methyl-2-pyrazinyl)methyl]benzamide](/img/structure/B5566896.png)
![4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]thiomorpholine 1,1-dioxide](/img/structure/B5566898.png)
![3-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid](/img/structure/B5566922.png)

![5-hydroxy-11a-(1-piperidinyl)-6b,7,8,9,10,11a-hexahydro-11H-naphtho[2',1':4,5]furo[2,3-c]azepin-11-one](/img/structure/B5566931.png)
![methyl 4-(5-methyl-6-{[(2-methylphenyl)amino]carbonyl}-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)benzoate](/img/structure/B5566934.png)
![N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide](/img/structure/B5566941.png)
![ethyl 4-[(9H-purin-6-ylamino)methyl]benzoate](/img/structure/B5566949.png)
![1-{[3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}piperidine](/img/structure/B5566953.png)
![(4S*)-1-[(3-chloro-4-fluorophenoxy)acetyl]-4-(methoxymethyl)-3,3-dimethylpiperidin-4-ol](/img/structure/B5566968.png)


![9-methyl-10-phenyl-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5566992.png)
